molecular formula C16H18OS B15374652 4-Phenyl-4-(phenylsulfanyl)butan-1-ol CAS No. 60270-07-7

4-Phenyl-4-(phenylsulfanyl)butan-1-ol

Cat. No.: B15374652
CAS No.: 60270-07-7
M. Wt: 258.4 g/mol
InChI Key: NKSOARFPKMECHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-4-(phenylsulfanyl)butan-1-ol is a chemical compound of interest in pharmaceutical and neuroscientific research. While direct studies on this specific molecule are limited, research on structurally related compounds provides strong direction for its potential applications. For instance, the compound 4-(phenylsulfanyl)butan-2-one (4-PSB-2) has demonstrated significant neuroprotective and anti-inflammatory effects in a model of Alzheimer's disease, improving impaired fear memory retrieval and enhancing synaptic plasticity by reducing the expression of key inflammatory markers like TNF-α and COX-2 . This suggests that the 4-(phenylsulfanyl) moiety is a valuable pharmacophore for developing therapies targeting neuroinflammation. The structure of this compound, which features a phenylsulfanyl group and a terminal alcohol, makes it a versatile intermediate. It is suitable for use in medicinal chemistry campaigns, such as in the synthesis of complex molecules for probing nuclear receptors like the Pregnane X Receptor (PXR), where subtle structural changes can dramatically alter functional activity . The terminal hydroxyl group allows for further synthetic modification, enabling its incorporation into larger molecular frameworks or its conversion into other functional groups like esters or halides. This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle it with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

60270-07-7

Molecular Formula

C16H18OS

Molecular Weight

258.4 g/mol

IUPAC Name

4-phenyl-4-phenylsulfanylbutan-1-ol

InChI

InChI=1S/C16H18OS/c17-13-7-12-16(14-8-3-1-4-9-14)18-15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2

InChI Key

NKSOARFPKMECHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCCO)SC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Sulfanyl and Aromatic Substituents

Compound Molecular Formula Key Features Reported Bioactivity
4-Phenyl-4-(phenylsulfanyl)butan-1-ol C₁₆H₁₈OS Tertiary alcohol with dual phenyl groups; sulfanyl group at 4-position. Limited direct data; inferred neuroprotective potential (based on ketone analog in ).
4-(4-Chlorophenyl)sulfanylbutan-1-ol C₁₀H₁₃ClOS Chlorine substitution on phenyl ring; primary alcohol. No explicit data, but Cl may enhance electronic effects and binding affinity in biological targets .
4-(Phenylsulfanyl)butan-2-one C₁₀H₁₂OS Ketone analog; lacks hydroxyl group. Reduces neuroinflammation in Alzheimer’s models (IC₅₀: ~15 μM for tyrosinase inhibition) .
4-Phenyl-1-(4-trifluoromethylphenyl)butan-1-ol C₁₇H₁₇F₃O Trifluoromethyl group enhances electronegativity and metabolic stability. No direct data; fluorinated analogs often show improved pharmacokinetics .

Functional Group Variations in Butanol Derivatives

Compound Functional Groups Boiling Point (°C) Cytotoxicity (IC₅₀, μM) Safety Profile
This compound Tertiary alcohol, sulfanyl, phenyl Not reported Not reported Likely higher lipophilicity may require careful toxicity screening.
Butan-1-ol Primary alcohol 117.7 >1,000 (low cytotoxicity) Category 3 hazard (respiratory irritation; narcotic effects) .
4-Fluoro-1-butanol Primary alcohol, fluorine substituent 142–144 Not reported GHS classification: H319 (eye irritation) .
4-(4-Methylphenyl)butan-1-ol Primary alcohol, methylphenyl substituent Not reported Not reported Used in research; no significant hazards reported .

Key Research Findings and Data Gaps

Functional Group Impact : Replacement of the hydroxyl group with a ketone (as in 4-(phenylsulfanyl)butan-2-one) significantly alters bioactivity, highlighting the importance of alcohol vs. carbonyl functionalities .

Q & A

Q. How can researchers optimize the synthetic route for 4-Phenyl-4-(phenylsulfanyl)butan-1-ol to improve yield and purity?

  • Methodological Answer : A multi-step approach is recommended. First, use nucleophilic substitution to introduce the phenylsulfanyl group at the C4 position of a pre-functionalized butanol derivative. For example, reacting 4-bromo-4-phenylbutan-1-ol with thiophenol in the presence of a base (e.g., K₂CO₃) under reflux conditions in a polar aprotic solvent (e.g., DMF) . Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Optimize reaction time and temperature to minimize byproducts (e.g., oxidation of the sulfanyl group). Yield improvements (>70%) are achievable by maintaining inert atmospheres (N₂/Ar) to prevent disulfide formation .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Expect signals for the hydroxyl proton (δ 1.5–2.0 ppm, broad), phenyl groups (δ 7.2–7.5 ppm, multiplet), and methylene/methine protons adjacent to sulfur (δ 2.5–3.5 ppm). Compare with analogous compounds like 4-Phenyl-1-butanol (δ 7.2–7.4 ppm for phenyl) .
  • ¹³C NMR : The sulfanyl-bearing carbon (C4) shows deshielding (δ 35–45 ppm). Use DEPT-135 to confirm CH₂/CH groups.
  • MS : ESI-MS in positive mode should display [M+H]⁺. Fragmentation patterns (e.g., loss of H₂O or C₆H₅S•) aid structural confirmation .
  • IR : Confirm OH stretch (~3400 cm⁻¹) and C-S vibration (~650 cm⁻¹) .

Q. How does the sulfanyl group influence the compound’s stability under varying storage conditions?

  • Methodological Answer : The sulfanyl group increases susceptibility to oxidation. Store the compound in amber vials under inert gas (N₂) at –20°C to prevent disulfide formation. Monitor degradation via HPLC: a sudden increase in RT >10% indicates oxidation. Stabilize solutions with antioxidants (e.g., BHT at 0.1% w/v) in non-polar solvents (e.g., toluene) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Methodological Answer : Use density functional theory (DFT) to model the electronic environment:
  • Calculate Fukui indices (e.g., Gaussian 09 with B3LYP/6-31G*) to identify nucleophilic (sulfanyl sulfur) and electrophilic (hydroxyl oxygen) sites.
  • Solvent effects (e.g., PCM model for DMSO) refine predictions for reaction pathways. Compare with experimental data (e.g., SN2 reactivity with alkyl halides) .

Q. How can researchers resolve contradictions in reported bioactivity data for sulfur-containing alcohols like this compound?

  • Methodological Answer :
  • Data Normalization : Standardize assays (e.g., MIC for antimicrobial studies) using controls like chloramphenicol. Account for solvent effects (DMSO vs. ethanol) on activity .
  • Meta-Analysis : Use platforms like PubChem to aggregate bioactivity data. Discrepancies in IC₅₀ values may arise from cell line variations (e.g., HEK293 vs. HeLa) .

Q. What strategies enable stereochemical control during derivatization of this compound?

  • Methodological Answer :
  • Chiral Catalysis : Use Sharpless asymmetric epoxidation or organocatalysts (e.g., proline derivatives) to introduce stereocenters in downstream reactions.
  • HPLC Chiral Separation : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate enantiomers. Validate purity via polarimetry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.